molecular formula C17H25N3O3 B2926776 Tert-butyl 2-[(3-cyclopropyl-6-oxo-1,6-dihydropyridazin-1-yl)methyl]pyrrolidine-1-carboxylate CAS No. 2379993-60-7

Tert-butyl 2-[(3-cyclopropyl-6-oxo-1,6-dihydropyridazin-1-yl)methyl]pyrrolidine-1-carboxylate

Cat. No.: B2926776
CAS No.: 2379993-60-7
M. Wt: 319.405
InChI Key: LYVSJAXOQCNOSN-UHFFFAOYSA-N
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Description

Tert-butyl 2-[(3-cyclopropyl-6-oxo-1,6-dihydropyridazin-1-yl)methyl]pyrrolidine-1-carboxylate is a complex organic compound that features a pyrrolidine ring, a pyridazinone moiety, and a tert-butyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 2-[(3-cyclopropyl-6-oxo-1,6-dihydropyridazin-1-yl)methyl]pyrrolidine-1-carboxylate typically involves multiple steps, starting from readily available starting materials. One common approach involves the formation of the pyridazinone ring through a cyclization reaction, followed by the introduction of the pyrrolidine ring and the tert-butyl ester group. The reaction conditions often require the use of specific catalysts and solvents to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to minimize costs and maximize efficiency. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to produce the compound in large quantities.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 2-[(3-cyclopropyl-6-oxo-1,6-dihydropyridazin-1-yl)methyl]pyrrolidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert the ketone group to an alcohol or other reduced forms.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction could produce alcohols or amines.

Scientific Research Applications

Tert-butyl 2-[(3-cyclopropyl-6-oxo-1,6-dihydropyridazin-1-yl)methyl]pyrrolidine-1-carboxylate has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules, allowing researchers to explore new chemical space.

    Biological Studies: The compound’s interactions with biological systems are investigated to understand its potential therapeutic effects and mechanisms of action.

    Industrial Applications: It may be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of tert-butyl 2-[(3-cyclopropyl-6-oxo-1,6-dihydropyridazin-1-yl)methyl]pyrrolidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrrolidine derivatives and pyridazinone-containing molecules. Examples include:

Uniqueness

Tert-butyl 2-[(3-cyclopropyl-6-oxo-1,6-dihydropyridazin-1-yl)methyl]pyrrolidine-1-carboxylate is unique due to its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties

Properties

IUPAC Name

tert-butyl 2-[(3-cyclopropyl-6-oxopyridazin-1-yl)methyl]pyrrolidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25N3O3/c1-17(2,3)23-16(22)19-10-4-5-13(19)11-20-15(21)9-8-14(18-20)12-6-7-12/h8-9,12-13H,4-7,10-11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYVSJAXOQCNOSN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC1CN2C(=O)C=CC(=N2)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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